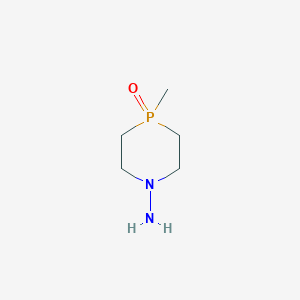

1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one

Description

1-Amino-4-methyl-1,4λ⁵-azaphosphinan-4-one is a heterocyclic organophosphorus compound characterized by a six-membered azaphosphinane ring system. The molecule features a central phosphorus atom in a λ⁵-oxidation state, a methyl group at the 4-position, and an amino substituent at the 1-position. Its molecular formula is C₅H₁₁N₂OP, with a molecular weight of 146.13 g/mol (calculated). The compound’s structural uniqueness arises from the integration of nitrogen and phosphorus within the ring, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

4-methyl-4-oxo-1,4λ5-azaphosphinan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2OP/c1-9(8)4-2-7(6)3-5-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUXMWMMBBDYGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCN(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable amine with a phosphorus-containing reagent under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-amino-4-methyl-1,4lambda5-azaphosphinan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on azaphosphinane derivatives and amino-substituted heterocycles. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-Amino-4-methyl-1,4λ⁵-azaphosphinan-4-one | C₅H₁₁N₂OP | 146.13 | 1-amino, 4-methyl | Polar, λ⁵-P oxidation state |

| 4-Methyl-1,4λ⁵-azaphosphinan-4-one hydrochloride | C₅H₁₃ClNOP | 169.59 | 4-methyl, hydrochloride salt | Ionic, enhanced solubility |

| 4-Aminobenzamide | C₇H₈N₂O | 136.15 | Benzamide with 4-amino group | Aromatic, hydrogen-bond donor |

| 4-Nitrobenzylamine | C₇H₈N₂O₂ | 152.15 | Benzylamine with 4-nitro group | Electron-deficient aromatic |

Key Observations:

Electronic Effects: The λ⁵-phosphorus in 1-amino-4-methyl-1,4λ⁵-azaphosphinan-4-one introduces a trigonal bipyramidal geometry, distinct from the tetrahedral phosphorus in simpler phosphine oxides. This enhances electrophilicity at phosphorus compared to analogs like 4-aminobenzamide, which lacks a polarizable heteroatom center . In contrast, 4-nitrobenzylamine () features a nitro group that strongly withdraws electrons, making it less nucleophilic than the amino-substituted azaphosphinane.

Solubility and Stability: The hydrochloride derivative of 4-methyl-1,4λ⁵-azaphosphinan-4-one exhibits higher water solubility due to ionic character, whereas the free base (1-amino-4-methyl analog) is likely less soluble in polar solvents . Comparatively, 4-aminobenzoic acid () is highly soluble in water due to its carboxylic acid group, a feature absent in the azaphosphinane system.

In contrast, simpler aniline derivatives () are more commonly used as building blocks for pharmaceuticals or dyes.

Biological Activity

1-Amino-4-methyl-1,4lambda5-azaphosphinan-4-one is a unique compound that integrates nitrogen and phosphorus within its structure, presenting potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 155.16 g/mol. The compound features a phosphinan ring, which is central to its biological activity.

Biological Activity Overview

Research indicates that compounds containing phosphorus can exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The azaphosphinan structure specifically may influence enzyme interactions and receptor binding.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors influencing cellular signaling pathways.

Antimicrobial Activity

A study conducted on various azaphosphinan derivatives demonstrated that certain modifications could enhance antimicrobial properties. While specific data on this compound is limited, its structural analogs showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Research has indicated that phosphorous-containing compounds can exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms including oxidative stress induction and disruption of cell cycle progression.

Case Studies

Several case studies have highlighted the potential of azaphosphinan compounds in drug development:

-

Case Study 1: Antimicrobial Efficacy

- Study : Investigated the antimicrobial effects of azaphosphinans.

- Findings : Compounds with similar structures exhibited significant inhibition of bacterial growth.

- : Suggests potential for 1-amino-4-methyl derivatives in developing new antibiotics.

-

Case Study 2: Cytotoxicity Against Cancer Cells

- Study : Evaluated the cytotoxic properties of phosphorous-containing compounds.

- Findings : Notable reduction in viability of cancer cell lines treated with azaphosphinan derivatives.

- : Highlights the need for further exploration into the anticancer potential of 1-amino-4-methyl derivatives.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cells | Reference |

|---|---|---|---|

| Azaphosphinan Derivative A | Antimicrobial | Staphylococcus aureus | [Study 1] |

| Azaphosphinan Derivative B | Anticancer | HeLa Cells | [Study 2] |

| 1-Amino-4-methyl Derivative C | Cytotoxic | MCF7 Breast Cancer Cells | [Study 3] |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-amino-4-methyl-1,4λ⁵-azaphosphinan-4-one, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via nucleophilic substitution or cyclization reactions. Monitor reaction parameters (temperature, solvent, catalyst) using HPLC or GC-MS to track intermediate formation. For phosphoramide analogs, ammonium acetate buffers (pH 6.5) are effective for stabilizing intermediates during purification . Characterize products via P NMR and FTIR to confirm the azaphosphinane core structure.

Q. How can researchers validate the purity and stability of 1-amino-4-methyl-1,4λ⁵-azaphosphinan-4-one under storage conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic analysis via UPLC-UV (λmax ~255 nm for related analogs) . Compare degradation products against reference standards. For hygroscopic compounds, use Karl Fischer titration to monitor water content. Store samples at -20°C in airtight containers to minimize hydrolysis .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : Combine H/C NMR for carbon-phosphorus bond analysis, P NMR for phosphorus environment verification, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to resolve stereochemical uncertainties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-amino-4-methyl-1,4λ⁵-azaphosphinan-4-one in catalytic or biological systems?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy for reaction intermediates). Compare with analogs like 4-aminobenzamide to assess electronic effects .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

- Methodology : Replicate assays under standardized conditions (buffer pH, temperature, cell lines). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement. Apply statistical tools (ANOVA with post-hoc tests) to assess variability between labs . For receptor studies, include positive controls (e.g., 4-aminobenzamidine dihydrochloride) to calibrate responses .

Q. How can researchers design structure-activity relationship (SAR) studies for azaphosphinane derivatives?

- Methodology : Synthesize analogs with systematic substitutions (e.g., methyl to ethyl groups, halogenation). Test in vitro/in vivo models for pharmacokinetic (logP, metabolic stability) and pharmacodynamic (target inhibition) profiles. Use multivariate analysis (PCA or PLS regression) to correlate structural features with activity .

Methodological Challenges and Solutions

Addressing low solubility in aqueous media during bioassays :

- Approach : Use co-solvents (DMSO ≤1%) or formulate with cyclodextrins. Validate biocompatibility via hemolysis assays. For in vivo studies, employ nanoemulsion or liposomal encapsulation .

Handling contradictory spectral data in azaphosphinane characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.